molecular formula C21H23N3OS B15007840 (4Z)-1-(4-methoxyphenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione

(4Z)-1-(4-methoxyphenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione

Cat. No.: B15007840
M. Wt: 365.5 g/mol
InChI Key: JFYCXLMBPJHXDW-UHFFFAOYSA-N
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Description

(4Z)-1-(4-methoxyphenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-methoxyphenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-methoxyaniline with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes a cyclization reaction with a thioamide to form the spirocyclic core. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-methoxyphenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the thione group to a thiol or a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4Z)-1-(4-methoxyphenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-methoxyphenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-1-(4-methoxyphenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-one: Similar structure but with a carbonyl group instead of a thione.

    (4Z)-1-(4-methoxyphenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-selenone: Similar structure but with a selenone group instead of a thione.

Uniqueness

(4Z)-1-(4-methoxyphenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thione group allows for specific interactions with biological targets and enables unique synthetic transformations that are not possible with the carbonyl or selenone analogs.

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

4-anilino-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione

InChI

InChI=1S/C21H23N3OS/c1-25-18-12-10-17(11-13-18)24-20(26)23-19(21(24)14-6-3-7-15-21)22-16-8-4-2-5-9-16/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,22,23,26)

InChI Key

JFYCXLMBPJHXDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=S)N=C(C23CCCCC3)NC4=CC=CC=C4

Origin of Product

United States

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